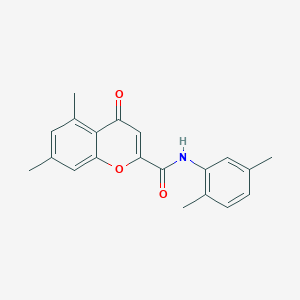

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic carboxamide derivative featuring a chromene backbone substituted with methyl groups at positions 5 and 7, and a 4-oxo functional group. The anilide moiety is substituted with methyl groups at the 2- and 5-positions of the phenyl ring. This compound is structurally analogous to photosynthesis-inhibiting carboxamides studied in recent research, particularly those targeting photosystem II (PSII) in chloroplasts .

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-5-6-13(3)15(8-11)21-20(23)18-10-16(22)19-14(4)7-12(2)9-17(19)24-18/h5-10H,1-4H3,(H,21,23) |

InChI Key |

FMZFYRMLJNQOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. The resulting intermediate is then subjected to further functionalization to introduce the dimethylphenyl and carboxamide groups.

Condensation Reaction: The initial step involves the reaction of 2,5-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the chromene core.

Functionalization: The chromene intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base like pyridine to introduce the dimethylphenyl group.

Amidation: Finally, the carboxylic acid group is converted to the carboxamide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Potential

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound interacts with multiple molecular targets involved in cancer cell proliferation and survival. Its structural features allow it to modulate enzyme activity and influence apoptosis pathways.

-

Case Studies :

- In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as breast and colon cancer cells.

- Animal model studies indicated that treatment with this compound led to significant tumor size reduction and improved survival rates in xenograft models.

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has indicated that this compound can reduce pro-inflammatory cytokines in models of inflammation. This suggests potential applications in treating inflammatory diseases.

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Key comparisons include:

Core Backbone Modifications

- Chromene vs. Naphthalene Backbone: Unlike N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition) , the target compound replaces the naphthalene ring with a chromene system.

- Substituent Positions : The 5,7-dimethyl substitution on the chromene ring increases lipophilicity compared to unsubstituted chromenes, which could enhance membrane permeability in chloroplasts .

Anilide Substituent Effects

- Methyl vs. Halogen Substituents : In PET-inhibiting carboxamides, electron-withdrawing groups (e.g., fluorine) on the anilide ring enhance activity (e.g., N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide, IC50 ~10 µM) . However, methyl groups (electron-donating) at the 2,5-positions may reduce PET inhibition compared to fluorine-substituted analogs.

- Substituent Position on Anilide : The 2,5-dimethylphenyl group in the target compound contrasts with the 3,5-dimethylphenyl analog in naphthalene carboxamides. Evidence suggests that para-substituents (e.g., 3,5-) optimize steric compatibility with PSII binding pockets, whereas ortho-substituents (e.g., 2,5-) may hinder binding .

Activity Data (Hypothetical Table)

Biological Activity

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the class of chromone derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this specific compound, focusing on its anticancer properties and other relevant biological effects.

- Molecular Formula: C20H19NO5

- Molecular Weight: 353.4 g/mol

- CAS Number: 873681-17-5

Anticancer Activity

Recent studies have highlighted the potential of chromone derivatives in cancer therapy. This compound has shown promising results in various in vitro assays against different cancer cell lines.

Cytotoxicity Studies

- In Vitro Assays:

- The compound was tested for cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It exhibited significant cytotoxic effects with an IC50 value of 68.4 ± 3.9 μM against MCF-7 cells .

- In another study, derivatives of chromones demonstrated selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells compared to A549 cells, indicating a potential for targeted therapy .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 68.4 ± 3.9 | Cytotoxic |

| Caco-2 | Variable | Selective |

| A549 | Higher IC50 | Less sensitive |

The anticancer activity of this compound is believed to involve the induction of apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways associated with cell proliferation and survival. The compound may inhibit specific enzymes involved in these pathways, leading to reduced viability of cancer cells .

Case Studies and Research Findings

Several research findings support the biological activity of chromone derivatives:

- Cytotoxicity Against Cancer Cells:

- Structure Activity Relationship (SAR):

Future Directions

The promising biological activities observed with this compound warrant further investigation. Future research should focus on:

-

In Vivo Studies:

- Evaluating the efficacy and safety profile in animal models to better understand its therapeutic potential.

-

Mechanistic Studies:

- Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.

-

Development of Derivatives:

- Synthesizing new derivatives to optimize activity and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.